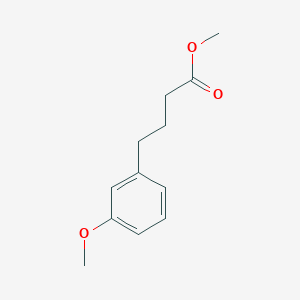
Methyl 4-(3-methoxyphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-methoxyphenyl)butanoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(3-methoxyphenyl)butanoate can be synthesized through the esterification of 4-(3-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of acid chlorides and alcohols under controlled temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3-methoxyphenyl)butanoic acid.
Reduction: 4-(3-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyphenyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Methyl 4-(4-methoxyphenyl)butanoate: A structural isomer with similar properties but different reactivity due to the position of the methoxy group.
Uniqueness: The position of the methoxy group can significantly affect the compound’s interactions and stability compared to its isomers .
Properties
CAS No. |
57816-04-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 4-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-3-5-10(9-11)6-4-8-12(13)15-2/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
UFTRWLUEQCNGBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















